(E)-N'-(1-(4-hydroxyphenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .Chemical Reactions Analysis
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Scientific Research Applications
Corrosion Inhibition
A study by Paul, Yadav, and Obot (2020) explored the corrosion protection behavior of carbohydrazide-pyrazole compounds on mild steel in an HCl solution. Their research found these compounds to be effective corrosion inhibitors, with certain concentrations showing high inhibition efficiency. The formation of protective layers on the mild steel surface was confirmed through various analytical techniques (Paul, Yadav, & Obot, 2020).
Synthesis and Molecular Modeling
Nassar, Atta-Allah, and Elgazwy (2015) conducted a study on the synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents. Their methodological approach provided a framework for creating compounds with significant effects in cancer cell lines, showcasing the versatility of pyrazole derivatives in medicinal chemistry (Nassar, Atta-Allah, & Elgazwy, 2015).
Antimicrobial and Antitumor Activities
Research on the synthesis and auxin activities of acylamides featuring substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia highlighted not only the chemical synthesis process but also the biological activities of the resulting compounds, though with limited efficacy in the tested applications (Yue et al., 2010).
Antidepressant Activity
A study on the synthesis, preclinical evaluation, and antidepressant activity of substituted phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides demonstrated potential therapeutic use in treating depression, showcasing the compound's effect in behavioral investigations (Mathew, Suresh, & Anbazhagan, 2014).
Cytotoxicity and Utility in Heterocycle Synthesis
The cytotoxicity and utility of 1-indanone in synthesizing new heterocycles, including pyrazole derivatives, were explored by Hegazi et al. (2010). Their work highlighted the potential cytotoxic activities of the synthesized compounds, indicating their relevance in the development of new therapeutic agents (Hegazi, Mohamed, Dawood, & Badria, 2010).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-10(11-4-6-12(21)7-5-11)17-20-16(22)14-9-13(18-19-14)15-3-2-8-23-15/h2-9,21H,1H3,(H,18,19)(H,20,22)/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVOEUQBEJSUEB-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=NNC(=C1)C2=CC=CS2)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NNC(=C1)C2=CC=CS2)/C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.